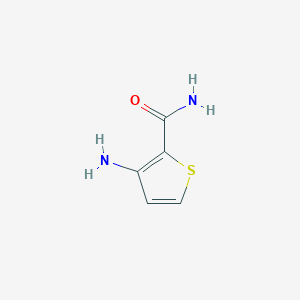

3-Aminothiophene-2-carboxamide

Descripción general

Descripción

3-Aminothiophene-2-carboxamide is an organic compound with the molecular formula C₅H₆N₂OS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Aminothiophene-2-carboxamide typically involves the Gewald reaction, which is a well-known method for synthesizing thiophene derivatives. This reaction involves the condensation of a ketone with elemental sulfur and a nitrile in the presence of a base. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as using less hazardous solvents and catalysts, are also being explored to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions: 3-Aminothiophene-2-carboxamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiol derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, alkylating agents, and various nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

3-Aminothiophene-2-carboxamide has several applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-Aminothiophene-2-carboxamide involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In medicinal applications, it may act on specific receptors or enzymes, modulating their activity to produce therapeutic effects .

Comparación Con Compuestos Similares

2-Aminothiophene: Another thiophene derivative with similar biological activities.

Thiophene-2-carboxamide: Shares structural similarities but lacks the amino group at the 3-position.

2-Aminothiophene-3-carboxamide: Similar structure but with the amino group at a different position.

Uniqueness: 3-Aminothiophene-2-carboxamide is unique due to the specific positioning of the amino and carboxamide groups on the thiophene ring. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .

Actividad Biológica

3-Aminothiophene-2-carboxamide is an organic compound with significant biological activities, particularly in the fields of antimicrobial, antiviral, and anticancer research. Its unique structure, characterized by a thiophene ring with an amino group and a carboxamide group, contributes to its reactivity and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₅H₆N₂OS

- Molecular Weight : Approximately 142.17 g/mol

- CAS Number : 147123-47-5

The presence of the amino (-NH₂) and carboxamide (-C(=O)NH₂) groups enhances its biological activity by allowing interactions with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Antimicrobial Activity : The compound disrupts bacterial cell membranes and inhibits essential enzymes, leading to cell death.

- Anticancer Properties : It acts as an inhibitor of the c-Kit proto-oncogene, which is implicated in various cancers such as gastrointestinal stromal tumors (GIST) and acute myeloid leukemia (AML) . This inhibition can lead to reduced cell proliferation in cancerous tissues.

Antimicrobial Activity

Research indicates that this compound exhibits substantial antibacterial properties. For instance:

- Study Findings : Derivatives of this compound showed antibacterial activity ranging from 40.0% to 86.9%, outperforming related compounds such as 3-hydroxy thiophene derivatives .

| Compound Type | Antibacterial Activity (%) |

|---|---|

| This compound | 40.0 - 86.9 |

| 3-Hydroxy thiophene derivatives | 20.0 - 78.3 |

| 3-Methyl thiophene derivatives | No activity |

Antioxidant Activity

The antioxidant properties of this compound derivatives have also been studied:

- Activity Comparison : Derivative 7a exhibited an antioxidant activity of 62%, comparable to ascorbic acid (88.44%). This increased activity is attributed to the electron-donating nature of the amino group, which enhances resonance stabilization on the thiophene ring .

Case Studies and Research Findings

- Anticancer Research : A study focused on the synthesis of new analogues based on the structure of this compound demonstrated its potential as a dual inhibitor targeting both angiogenesis and tubulin polymerization, crucial for cancer progression .

- Zebrafish Model Studies : In vivo assays using zebrafish models have shown that modifications to the compound can enhance its biological efficacy against various cancer types, suggesting a pathway for further drug development .

Comparison with Similar Compounds

The unique positioning of functional groups in this compound distinguishes it from other thiophene derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Aminothiophene | Amino at position 2 | Lacks carboxamide |

| Thiophene-2-carboxylic acid | Carboxylic acid instead of amide | Different reactivity |

| 4-Aminothiophene | Amino at position 4 | Different electronic properties |

This table illustrates how the specific arrangement of functional groups contributes to the distinct chemical behavior and biological activities of this compound.

Propiedades

IUPAC Name |

3-aminothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS/c6-3-1-2-9-4(3)5(7)8/h1-2H,6H2,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDZTJNNXCNSCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20333867 | |

| Record name | 3-Aminothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147123-47-5 | |

| Record name | 3-Aminothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20333867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminothiophene-2-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 3-Aminothiophene-2-carboxamide a useful building block in organic synthesis, particularly in the context of drug discovery?

A1: this compound serves as a versatile precursor for synthesizing diverse thienopyrimidine derivatives. These heterocyclic compounds exhibit a wide range of biological activities and are of significant interest in medicinal chemistry. [, ] The molecule's structure, featuring both amine and carboxamide groups, allows for facile cyclization reactions, leading to the formation of the thienopyrimidine core. This core can be further functionalized through various chemical transformations, enabling the exploration of structure-activity relationships and the development of novel drug candidates. []

Q2: The research mentions this compound's role in synthesizing compounds with potential anti-cancer properties. Can you elaborate on the mechanism?

A2: While this compound itself doesn't directly exhibit anti-cancer properties, it acts as a key starting material for synthesizing more complex molecules with such potential. For instance, it has been used to prepare derivatives that act as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase. [] VEGFR-2 plays a crucial role in angiogenesis, the formation of new blood vessels, a process often hijacked by tumors to support their growth and spread. By inhibiting VEGFR-2, these derivatives could potentially limit tumor angiogenesis and therefore tumor growth. []

Q3: Besides its use in anti-cancer research, are there other therapeutic areas where derivatives of this compound show promise?

A3: Yes, research suggests derivatives of this compound could be beneficial in treating inflammatory conditions. Specifically, compounds like 5-(thien-3-yl)-3-aminothiophene-2-carboxamide (SC-514) have demonstrated an ability to inhibit the secretion of High Mobility Group Box 1 (HMGB1) in LPS-stimulated macrophages. [] HMGB1 is a nuclear protein that, when released into the extracellular environment, acts as a pro-inflammatory mediator, exacerbating inflammation. Therefore, the ability to inhibit its release marks these derivatives as potential candidates for anti-inflammatory drug development. []

Q4: How does the presence of this compound in perovskite solar cell fabrication contribute to improved performance and stability?

A4: The incorporation of this compound as an additive during perovskite film formation has been shown to enhance both the efficiency and longevity of perovskite solar cells. [] This improvement stems from the molecule's ability to regulate the crystallization of the perovskite material, leading to a reduction in defects within the film. [] Specifically, this compound interacts with uncoordinated lead ions (Pb2+), which are known to contribute to performance degradation in perovskite solar cells. This interaction helps to control the formation of lead iodide (PbI2) and promotes a more desirable perovskite crystal structure. The resulting reduction in defects within the film leads to improved charge carrier transport and less energy loss, ultimately resulting in higher power conversion efficiency and greater device stability over time. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.